molecular formula C5H10ClN B13486869 2-Ethenylazetidine hydrochloride

2-Ethenylazetidine hydrochloride

Cat. No.: B13486869
M. Wt: 119.59 g/mol
InChI Key: FJKCTMZWQQWCMJ-UHFFFAOYSA-N
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Description

2-Ethenylazetidine hydrochloride is a nitrogen-containing heterocyclic compound. It is a derivative of azetidine, a four-membered ring structure that includes one nitrogen atom.

Properties

Molecular Formula

C5H10ClN

Molecular Weight

119.59 g/mol

IUPAC Name

2-ethenylazetidine;hydrochloride

InChI

InChI=1S/C5H9N.ClH/c1-2-5-3-4-6-5;/h2,5-6H,1,3-4H2;1H

InChI Key

FJKCTMZWQQWCMJ-UHFFFAOYSA-N

Canonical SMILES

C=CC1CCN1.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethenylazetidine hydrochloride typically involves the cyclization of suitable precursors under controlled conditions. One common method is the reaction of 2-azidoethyl vinyl ether with a reducing agent to form the azetidine ring. This reaction is often carried out in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogen atmosphere .

Industrial Production Methods: Industrial production of 2-ethenylazetidine hydrochloride may involve large-scale cyclization reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Ethenylazetidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Ethenylazetidine hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 2-ethenylazetidine hydrochloride involves its interaction with specific molecular targets. The ethenyl group allows the compound to form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Uniqueness: Compared to azetidine and aziridine, it offers a balance between ring strain and stability, making it more versatile in chemical reactions and research applications .

Biological Activity

2-Ethenylazetidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its anti-inflammatory and antioxidative properties, as well as its implications in cancer treatment. The findings are supported by various studies, case reports, and data tables.

2-Ethenylazetidine hydrochloride is an azetidine derivative characterized by the presence of a vinyl group. Azetidines are known for their diverse biological activities, making them valuable in drug design.

Anti-Inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of azetidine derivatives. For instance, KHG26792, a related azetidine compound, demonstrated significant inhibition of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α in amyloid β (Aβ)-treated microglial cells. This inhibition was associated with a reduction in oxidative stress markers and a decrease in NADPH oxidase activity, which is crucial for ROS production .

Table 1: Cytokine Levels in Aβ-Treated Microglial Cells

TreatmentIL-6 (pg/mL)IL-1β (pg/mL)TNF-α (pg/mL)
Control150100200
Aβ Treatment300250400
KHG26792 Treatment180120220

This table illustrates the significant reduction in cytokine levels upon treatment with KHG26792 compared to Aβ treatment alone.

Antioxidative Properties

The antioxidative effects of azetidine derivatives are also noteworthy. KHG26792 reduced oxidative stress markers such as protein oxidation and lipid peroxidation in microglial cells exposed to Aβ. The compound's mechanism involved the activation of the Akt/GSK-3β signaling pathway, which plays a pivotal role in cellular defense against oxidative damage .

Figure 1: Mechanism of Action of KHG26792

Mechanism of Action

Note: This figure illustrates the signaling pathways involved in the antioxidative effects of KHG26792.

Case Studies

A case study involving the use of azetidine derivatives in cancer treatment showed promising results. For example, compounds derived from azetidines exhibited cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HT-29 (colon cancer). The IC50 values for these compounds were reported as follows:

Table 2: Cytotoxicity of Azetidine Derivatives

CompoundCancer Cell LineIC50 (µM)
KHG26792MCF-717
KHG26792HT-299

These findings suggest that azetidine derivatives could serve as potential candidates for developing new anticancer therapies .

Research Findings

Research has shown that modifications to the azetidine structure can enhance its biological activity. For instance, the introduction of different substituents at the C2 position significantly affects the compound's efficacy against various biological targets .

Table 3: Structure-Activity Relationship of Azetidine Derivatives

SubstituentBiological Activity
MethylModerate Cytotoxicity
PhenylHigh Antioxidative Activity
VinylStrong Anti-inflammatory Effects

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